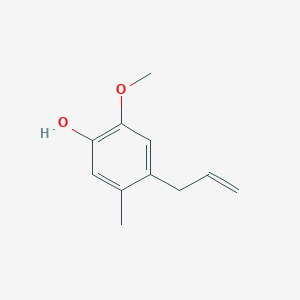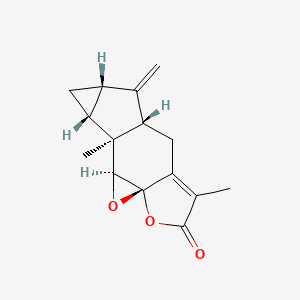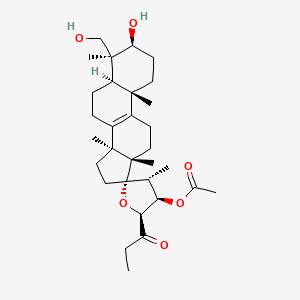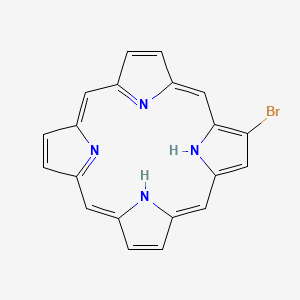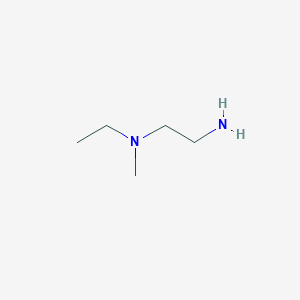
(2-Aminoethyl)(ethyl)methylamine
Vue d'ensemble
Description
“(2-Aminoethyl)(ethyl)methylamine” is a tertiary amino compound with the molecular formula C5H14N2 . It is also known by other names such as N’-ethyl-N’-methylethane-1,2-diamine and N-ETHYL-N-METHYLETHYLENEDIAMINE .
Synthesis Analysis
The direct homopolymerization and copolymerization of a primary amine-based methacrylic monomer, 2-aminoethyl methacrylate (AMA), in its hydrochloride salt form by living radical polymerization has been reported .
Molecular Structure Analysis
The molecular weight of “(2-Aminoethyl)(ethyl)methylamine” is 102.18 g/mol . The IUPAC name is N '-ethyl- N '-methylethane-1,2-diamine . The InChI is InChI=1S/C5H14N2/c1-3-7 (2)5-4-6/h3-6H2,1-2H3 .
Chemical Reactions Analysis
Most aldehydes and ketones react with 2º-amines to give products known as enamines . It should be noted that these are acid-catalyzed reversible reactions in which water is lost .
Physical And Chemical Properties Analysis
“(2-Aminoethyl)(ethyl)methylamine” has a molecular weight of 102.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 3 . The exact mass is 102.115698455 g/mol .
Applications De Recherche Scientifique
Drug Delivery Systems
(2-Aminoethyl)(ethyl)methylamine: is being explored for its potential in creating polymersomes —vesicles formed by self-assembling amphiphilic diblock copolymers in aqueous solutions . These polymersomes are more robust than liposomes and can respond to pH and temperature changes, making them ideal candidates for drug delivery systems . They can encapsulate therapeutic agents and release them at specific sites within the body, particularly where unusual pH gradients are present due to physiological or pathological conditions.
Gene Therapy
The ability of polymersomes to respond to external stimuli like pH and temperature also makes them suitable for gene therapy applications . They can potentially deliver genetic material into cells in a controlled manner, which is crucial for treating genetic disorders. The polymersomes can protect the genetic material from degradation until it reaches the target cells.
Nanoreactors
(2-Aminoethyl)(ethyl)methylamine: -based polymersomes can function as nanoreactors . These nanoreactors can facilitate chemical reactions at the nanoscale by providing a unique microenvironment that can enhance reaction rates and selectivity. This application is particularly useful in synthesizing complex organic compounds and in catalysis.
Antibacterial Agents
Copolymers synthesized from (2-Aminoethyl)(ethyl)methylamine have shown promising antibacterial activity . These materials can be used to coat surfaces or be incorporated into devices to prevent bacterial contamination and infections, especially in hospital settings. The copolymers can interact with bacterial cell walls and disrupt their function, leading to bacterial death.
Medical Device Coatings
The antibacterial properties of (2-Aminoethyl)(ethyl)methylamine copolymers also make them suitable for coating medical devices . By applying these copolymers to the surfaces of devices such as catheters or implants, it’s possible to reduce the risk of hospital-acquired infections, which are often caused by bacterial contamination.
Material Science
In the field of material science , (2-Aminoethyl)(ethyl)methylamine is used to develop new materials with specific properties like thermal stability and homogeneity . These materials can be tailored for various applications, including electronics, textiles, and packaging, where durability and resistance to environmental factors are essential.
Safety And Hazards
Orientations Futures
The direct homopolymerization and copolymerization of a primary amine-based methacrylic monomer, 2-aminoethyl methacrylate (AMA), in its hydrochloride salt form by living radical polymerization has been reported . This could open up new possibilities for the use of “(2-Aminoethyl)(ethyl)methylamine” in the future.
Propriétés
IUPAC Name |
N'-ethyl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7(2)5-4-6/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALYCGKBKHHGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(ethyl)methylamine | |
CAS RN |
70111-47-6 | |
| Record name | (2-aminoethyl)(ethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)

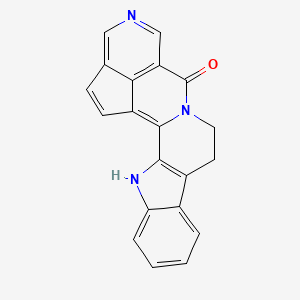
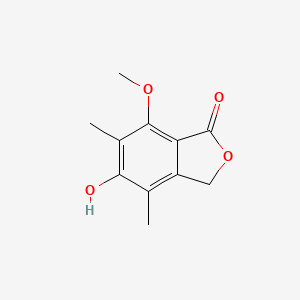

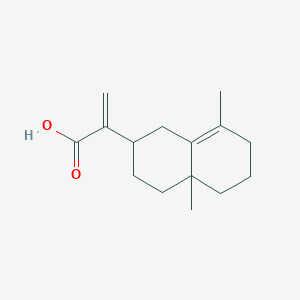
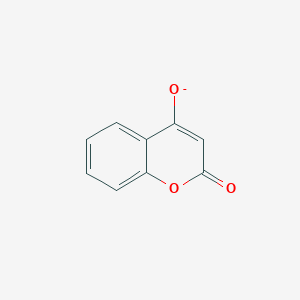
![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)
